molecular formula C15H14N2 B8562231 2,7-Dimethyl-1-phenyl-1H-benzimidazole

2,7-Dimethyl-1-phenyl-1H-benzimidazole

Cat. No. B8562231
M. Wt: 222.28 g/mol
InChI Key: BDRFIFZITJTSER-UHFFFAOYSA-N
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Patent
US08735586B2

Procedure details

A reaction tube containing 2-Bromo-3-nitrotoluene (108 mg, 0.5 mmol), N-phenylacetamide (81 mg, 0.6 mmol) and trans-1,2-cyclohexanodiamine (6 μL, 0.05 mmol), potassium phosphate (212 mg, 1 mmol), copper(I) iodide (9.5 mg, 0.05 mmol) in dry toluene (3 mL) was purged with dry argon for 3 min. Then the mixture was heated at 100° C. for 18 h. After cooling, the reaction was hydrolyzed with 3 mL of water and filtered through a Varian cartridge Chem Elut 12198007, rinsing with ethyl acetate. The crude mixture was dissolved in 10 mL of glacial acetic acid and refluxed for 30 min in the presence of iron powder (279 mg, 5 mmol). The acid was removed under reduced pressure and the residue was suspended in saturated sodium bicarbonate solution and extracted with ethyl acetate. The obtained crude was purified by preparative HPLC, affording the title compound as a pale yellow solid (46 mg, 41%). mp 107-109° C. NMR (DMSO) δ 1.83 (s, 3 H), 2.34 (s, 3 H), 7.02 (d, J=7.8 Hz, 1 H), 7.22 (t, J=7.8 Hz, 1 H), 7.53 (d, J=7.8 Hz, 1 H), 7.55-7.63 (m, 5 H); 13C NMR δ 13.3, 17.1, 114.8, 121.7, 123.0, 125.5, 128.6, 129.4, 129.9, 136.0, 144.5, 151.2, 157.2. HRMS (FAB): cal. for C15H15N2 [M+H+]: 223.1235; found: 223.1231.
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
9.5 mg
Type
catalyst
Reaction Step One
Name
Quantity
279 mg
Type
catalyst
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:11].[C:12]1([NH:18][C:19](=O)[CH3:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.[Cu]I.[Fe]>[CH3:20][C:19]1[N:18]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:2]2[C:3]([CH3:11])=[CH:4][CH:5]=[CH:6][C:7]=2[N:8]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
108 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1[N+](=O)[O-])C
Name
Quantity
81 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NC(C)=O
Name
potassium phosphate
Quantity
212 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
copper(I) iodide
Quantity
9.5 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
279 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with dry argon for 3 min
Duration
3 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered through a Varian cartridge Chem Elut 12198007
WASH
Type
WASH
Details
rinsing with ethyl acetate
DISSOLUTION
Type
DISSOLUTION
Details
The crude mixture was dissolved in 10 mL of glacial acetic acid
CUSTOM
Type
CUSTOM
Details
The acid was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The obtained crude
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(N1C1=CC=CC=C1)C(=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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